molecular formula C11H13NO4S B2525748 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid CAS No. 1098374-00-5

4-[(Cyclopropylsulfamoyl)methyl]benzoic acid

Cat. No.: B2525748
CAS No.: 1098374-00-5
M. Wt: 255.29
InChI Key: GVELEFIGMHRGII-UHFFFAOYSA-N
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Description

4-[(Cyclopropylsulfamoyl)methyl]benzoic acid is an organic compound with the molecular formula C11H13NO4S. It is characterized by the presence of a benzoic acid moiety substituted with a cyclopropylsulfamoyl group.

Scientific Research Applications

4-[(Cyclopropylsulfamoyl)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “4-[(Cyclopropylsulfamoyl)methyl]benzoic acid” is not specified in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Safety and Hazards

The safety data sheet (SDS) for “4-[(Cyclopropylsulfamoyl)methyl]benzoic acid” should be referred to for detailed safety and hazard information . The SDS contains information on the potential hazards (health, fire, reactivity, and environmental), safe handling practices, and emergency procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of waste and by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(Cyclopropylsulfamoyl)methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles such as bromine for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfides, thiols, and substituted benzoic acids. These products can be further utilized in various chemical and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(Cyclopropylsulfamoyl)methyl]benzoic acid include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylsulfamoyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(cyclopropylsulfamoylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4S/c13-11(14)9-3-1-8(2-4-9)7-17(15,16)12-10-5-6-10/h1-4,10,12H,5-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVELEFIGMHRGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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